molecular formula C18H12Cl2N2O3S B2600025 3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide CAS No. 888410-82-0

3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2600025
CAS No.: 888410-82-0
M. Wt: 407.27
InChI Key: IIVGCSVRTOLDCH-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule characterized by a benzamide core substituted with two chlorine atoms at the 3- and 5-positions. Attached to the benzamide via a thiazole ring is a 2,3-dihydro-1,4-benzodioxin moiety. This structural combination integrates electron-withdrawing chloro groups, a heteroaromatic thiazole, and a benzodioxin ring system, which is associated with diverse biological and physicochemical properties.

Properties

IUPAC Name

3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3S/c19-12-5-11(6-13(20)8-12)17(23)22-18-21-14(9-26-18)10-1-2-15-16(7-10)25-4-3-24-15/h1-2,5-9H,3-4H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVGCSVRTOLDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents like ethanol or dioxane, and bases such as sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research has indicated that compounds similar to 3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiazole derivatives against various bacterial strains, suggesting that the thiazole moiety plays a critical role in enhancing antibacterial activity .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that derivatives containing the thiazole ring can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

3. Anticancer Potential
Recent research has explored the anticancer properties of thiazole derivatives. Specific studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A series of thiazole derivatives were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

CompoundMIC (µg/mL)Bacterial Strain
A2Staphylococcus aureus
B5Escherichia coli
C10Pseudomonas aeruginosa

Case Study 2: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of various benzamide derivatives, it was found that one derivative significantly reduced edema in animal models compared to standard treatments like diclofenac. The compound's ability to inhibit COX enzymes was confirmed through biochemical assays .

CompoundCOX Inhibition (%)Dose (mg/kg)
D7550
E60100

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Heterocyclic Variations

The compound’s structural analogs differ in substituents, heterocyclic cores, or appended ring systems. Key comparisons include:

Compound Name/Structure Core Features Key Differences Reported Activity/Properties Reference
Target Compound Benzamide + Thiazole + 1,4-Benzodioxin 3,5-Cl substitution; thiazole linkage N/A (structural inference suggests potential kinase or receptor antagonism) -
2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide Benzamide + Pyrazole Bromo substituent; pyrazole core Stabilized by hydrogen bonding; electrostatic interactions (DFT/experimental alignment)
3',4'-(1",4"-Dioxino) Flavone (4f) Flavone + 1,4-Dioxane Flavonoid backbone; dioxane ring Antihepatotoxic (reduces SGOT/SGPT levels in rats; comparable to silymarin)
Lecozotan Hydrochloride Benzamide + Piperazine + 1,4-Benzodioxin Cyano/pyridine substituents; piperazine linkage 5-HT1A receptor antagonist (Alzheimer’s therapy)
Ethyl 2-{2-[N-(Imidazolidin-2-ylidene)Sulfamoyl]-5-Chloro-4-Methylphenylthio}Acetate Derivatives (11–19) Sulfonamide + Triazine/Imidazolidine Sulfonamide core; triazine/imidazolidine heterocycles Not explicitly stated (QSAR models suggest optimized bioactivity)

Computational and Experimental Insights

  • DFT Studies: Chloro- and bromo-substituted benzamides exhibit strong hydrogen-bonding and electrostatic stabilization, as shown in .
  • QSAR Models : Derivatives with sulfonamide-triazine scaffolds (e.g., compounds 11–19) rely on hydrophobic and hydrogen-bond acceptor motifs for activity . The target compound’s benzodioxin-thiazole system may prioritize steric compatibility over electronic effects.

Biological Activity

3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H14Cl2N2O2C_{15}H_{14}Cl_2N_2O_2 and a molecular weight of approximately 325.19 g/mol. Its structure features a benzamide core with dichlorinated and thiazole-substituted moieties that contribute to its biological activity.

Research indicates that compounds similar to 3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide may interact with various biological targets:

  • Inhibition of Enzymatic Activity : It has been suggested that thiazole derivatives can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against cancer and other diseases .
  • Ion Channel Modulation : Some studies have shown that benzamide derivatives can act as antagonists to ion channels, which may influence neuronal signaling pathways .

Biological Activity Profiles

The following table summarizes the biological activities reported for 3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide and related compounds:

Activity TypeMechanism/TargetReference
AntineoplasticInhibition of cell growth
Enzyme InhibitionTargeting metabolic enzymes
Ion Channel AntagonismModulation of neuronal signaling
Cytotoxicity AssessmentEvaluation in cancer cell lines

Case Studies and Research Findings

  • Antitumor Activity : A study involving similar benzamide derivatives demonstrated significant antitumor effects in vitro. The compound was found to reduce cell viability in various cancer cell lines through apoptosis induction mechanisms .
  • Selectivity for Biological Targets : Research on thiazole-containing benzamides has shown that they can selectively inhibit certain enzymes without affecting others significantly. This selectivity is crucial for minimizing side effects in therapeutic applications .
  • Neuroprotective Effects : In models of neurodegeneration, compounds with similar structures have exhibited protective effects against oxidative stress-induced damage in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide?

  • Methodological Answer : Synthesis typically involves coupling 3,5-dichlorobenzoyl chloride with a thiazole-amine intermediate. Key steps include:
  • Reflux conditions : Use polar aprotic solvents (e.g., DMSO, dioxane) under nitrogen for 12–18 hours to promote nucleophilic substitution .
  • Purification : Distillation under reduced pressure followed by recrystallization (water-ethanol mixtures yield ~65% purity) .
  • Critical parameters : Monitor pH during coupling (pH 10–12) to avoid side reactions .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Mass spectrometry (HRMS) : Confirm molecular weight (exact mass: 437.03 Da) and fragmentation patterns .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns on the benzodioxin and thiazole rings .
  • HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .

Q. How to design preliminary biological activity assays for this compound?

  • Methodological Answer :
  • Kinase inhibition : Use casein kinase 1 (CK1) inhibition assays (e.g., ADP-Glo™ Kinase Assay) with D4476 (structurally related benzodioxin-thiazole) as a control .
  • Antibacterial screening : Follow CLSI guidelines for MIC determination against Gram-positive bacteria (e.g., S. aureus) due to structural similarity to sulfonamide derivatives .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data during structural analysis?

  • Methodological Answer :
  • Software tools : Use SHELXL for refinement of small-molecule structures. Key steps:
  • Data collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes twinning errors .
  • Validation : Check for R-factor discrepancies (>5% may indicate incorrect space group assignment) .
  • Example : A related benzodioxin-thiazole compound showed improved refinement using SHELXE for phase extension in low-resolution datasets .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Methodological Answer :
  • Core modifications : Replace the thiazole ring with triazole (e.g., 4,6-dimethylpyrimidine in BRD1401) to enhance binding affinity .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) at the benzodioxin 6-position to improve interaction with ATP-binding pockets .
  • Data validation : Cross-validate IC50_{50} values using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to address variability .

Q. How to address low reproducibility in biological assay results for this compound?

  • Methodological Answer :
  • Solubility optimization : Use DMSO stock solutions (<0.1% final concentration) to prevent aggregation in aqueous buffers .
  • Metabolic stability : Perform microsomal stability assays (human liver microsomes) to identify rapid degradation pathways .
  • Control experiments : Include a structurally similar inactive analog (e.g., methyl-substituted benzamide) to rule off-target effects .

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